Dslet
CAS No.: 75644-90-5
Cat. No.: VC0005450
Molecular Formula: C33H46N6O10
Molecular Weight: 686.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75644-90-5 |
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Molecular Formula | C33H46N6O10 |
Molecular Weight | 686.8 g/mol |
IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1 |
Standard InChI Key | PKSODCLCMBUCPW-LVNBQDLPSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Chemical Structure and Properties
DSLET (C₃₃H₄₆N₆O₁₀) is a hexapeptide with a molecular weight of 686.33 g/mol . Its structure incorporates D-serine at position 2, leucine at position 5, and threonine at position 6, which confer specificity for delta opioid receptors. The compound’s stereochemistry and side-chain interactions are critical for receptor binding .
Table 1: Key Chemical Properties of DSLET
Property | Value |
---|---|
Molecular Formula | C₃₃H₄₆N₆O₁₀ |
Molecular Weight | 686.33 g/mol |
SMILES Notation | CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
InChI Key | CC@HO |
The peptide’s stability under laboratory conditions allows for prolonged experimental use, though degradation can occur in acidic or enzymatic environments .
Mechanism of Action
DSLET binds selectively to delta opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly located in the central nervous system and peripheral tissues. Upon binding, DSLET triggers a conformational change in the receptor, activating inhibitory G proteins (Gᵢ/G₀) . This activation suppresses adenylate cyclase activity, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent inhibition of protein kinase A (PKA) alters ion channel activity, including:
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Voltage-gated calcium channels: Reduced calcium influx decreases neurotransmitter release (e.g., acetylcholine and norepinephrine) .
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Potassium channels: Enhanced efflux leads to neuronal hyperpolarization, diminishing excitability .
Pharmacological Effects
Analgesia
DSLET exhibits potent analgesic effects in animal models, particularly in chronic pain conditions. Its efficacy is dose-dependent, with low doses (0.1–1 mg/kg) providing pain relief without respiratory depression or sedation .
Emotional Regulation
DOR activation by DSLET modulates emotional responses, including anxiety and depression-like behaviors. Studies suggest that DSLET enhances stress resilience by regulating corticotropin-releasing factor (CRF) in the amygdala .
Cellular Signaling
DSLET influences mitogen-activated protein kinase (MAPK) pathways, promoting neuronal survival and differentiation. It also modulates β-arrestin signaling, which may contribute to receptor internalization and tolerance .
Research Applications
Neuropharmacology
DSLET is used to investigate DOR-specific pathways in pain and addiction. For example, its application in knockout mouse models has elucidated DOR’s role in opioid reward mechanisms .
Drug Development
Pharmaceutical research utilizes DSLET as a template for designing DOR-targeted therapies. Modifications to its peptide backbone aim to improve blood-brain barrier penetration and metabolic stability .
Behavioral Studies
In rodents, DSLET administration reduces anxiety in elevated plus-maze tests, highlighting its potential for treating affective disorders .
Synthesis and Stability
DSLET is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
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Sequential coupling of amino acids on a resin.
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Deprotection of the Fmoc group with piperidine.
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Cleavage from the resin using trifluoroacetic acid (TFA).
The compound remains stable at −20°C for over six months but degrades rapidly in serum due to peptidase activity .
Recent Advances and Future Directions
Recent studies explore DSLET’s role in neuroprotection and inflammation. For instance, its anti-inflammatory effects in microglia suggest potential applications in neurodegenerative diseases . Future research may focus on:
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Developing non-peptide DOR agonists inspired by DSLET’s structure.
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Investigating biased agonism to separate therapeutic effects from side effects.
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